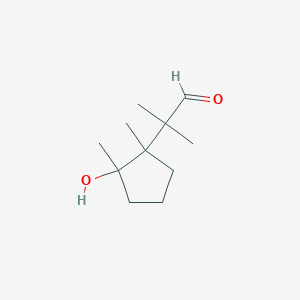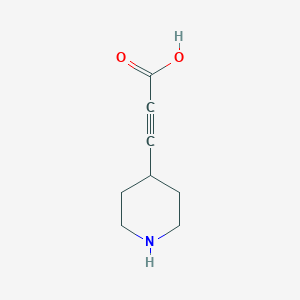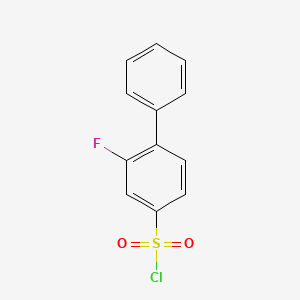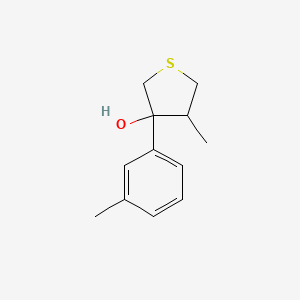
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is an organic compound with the molecular formula C11H18O2 It is a cyclopentyl derivative with a hydroxyl group and a methyl group attached to the cyclopentane ring, and an aldehyde group attached to the propanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-1,2-dimethylcyclopentane with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
- 2-Hydroxy-1,2-dimethylcyclopentyl acetate
Uniqueness
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is unique due to its specific structural features, such as the presence of both hydroxyl and aldehyde groups on a cyclopentyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
InChI |
InChI=1S/C11H20O2/c1-9(2,8-12)10(3)6-5-7-11(10,4)13/h8,13H,5-7H2,1-4H3 |
InChI Key |
FMDVDPRSAQHVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)

![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)






amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)

![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)

